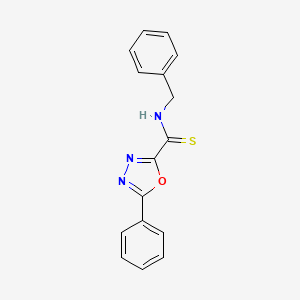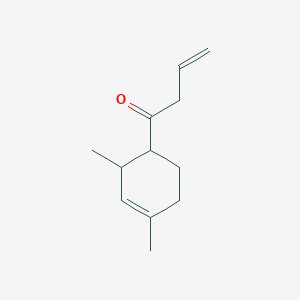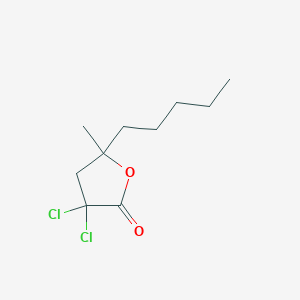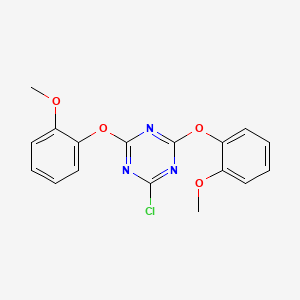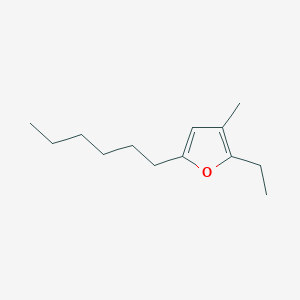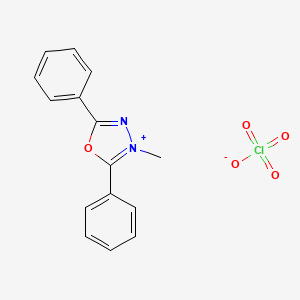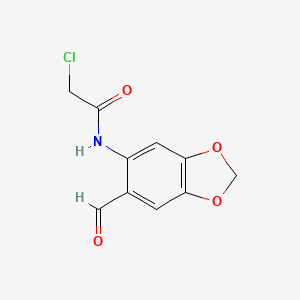
2-Chloro-N-(6-formyl-2H-1,3-benzodioxol-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(6-formyl-2H-1,3-benzodioxol-5-yl)acetamide is an organic compound that belongs to the class of benzodioxole derivatives. This compound is characterized by the presence of a chloroacetamide group attached to a benzodioxole ring system, which also contains a formyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(6-formyl-2H-1,3-benzodioxol-5-yl)acetamide typically involves the reaction of 2-chloroacetamide with a suitable benzodioxole derivative. One common method is to start with 6-formyl-2H-1,3-benzodioxole, which is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(6-formyl-2H-1,3-benzodioxol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: 2-Chloro-N-(6-carboxy-2H-1,3-benzodioxol-5-yl)acetamide.
Reduction: 2-Chloro-N-(6-hydroxymethyl-2H-1,3-benzodioxol-5-yl)acetamide.
Substitution: 2-Amino-N-(6-formyl-2H-1,3-benzodioxol-5-yl)acetamide.
Scientific Research Applications
2-Chloro-N-(6-formyl-2H-1,3-benzodioxol-5-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(6-formyl-2H-1,3-benzodioxol-5-yl)acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the benzodioxole ring system may interact with cellular membranes or other macromolecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(6-nitro-2H-1,3-benzodioxol-5-yl)acetamide
- 2-Chloro-N-(6-chloro-2H-1,3-benzodioxol-5-yl)acetamide
Uniqueness
2-Chloro-N-(6-formyl-2H-1,3-benzodioxol-5-yl)acetamide is unique due to the presence of the formyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The formyl group allows for specific interactions with biological targets, making it a valuable compound for research in medicinal chemistry and drug development.
Properties
CAS No. |
89967-40-8 |
|---|---|
Molecular Formula |
C10H8ClNO4 |
Molecular Weight |
241.63 g/mol |
IUPAC Name |
2-chloro-N-(6-formyl-1,3-benzodioxol-5-yl)acetamide |
InChI |
InChI=1S/C10H8ClNO4/c11-3-10(14)12-7-2-9-8(15-5-16-9)1-6(7)4-13/h1-2,4H,3,5H2,(H,12,14) |
InChI Key |
JSKNVAVZJJYWBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=O)NC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



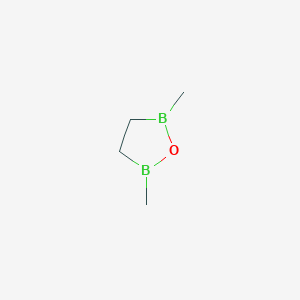
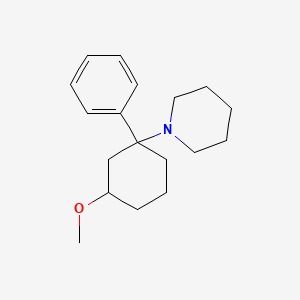

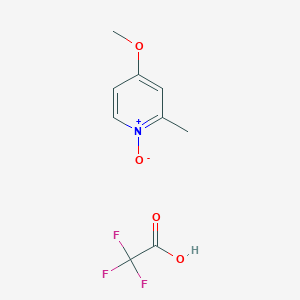
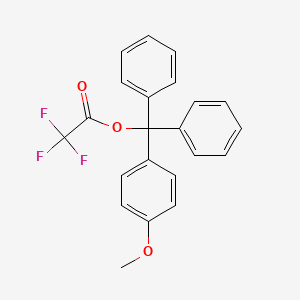
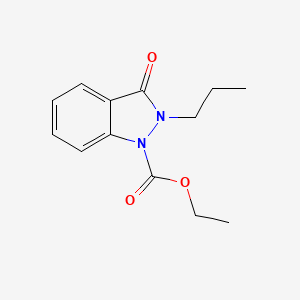
![4-({[(4-tert-Butylcyclohexyl)oxy]carbonyl}oxy)benzoic acid](/img/structure/B14373975.png)
